Trimethylsilyl 2-chloro-2,2-difluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

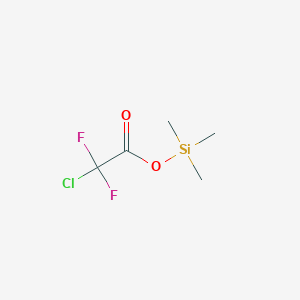

Trimethylsilyl 2-chloro-2,2-difluoroacetate is a chemical compound with the molecular formula C5H9ClF2O2Si and a molecular weight of 202.66 g/mol . It is commonly used in organic synthesis as a reagent and intermediate. The compound is characterized by its clear, colorless liquid form and is known for its reactivity due to the presence of both chloro and difluoro groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimethylsilyl 2-chloro-2,2-difluoroacetate can be synthesized through the esterification of 2-chloro-2,2-difluoroacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylsilyl 2-chloro-2,2-difluoroacetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols.

Hydrolysis: The silyl ester can be hydrolyzed to yield 2-chloro-2,2-difluoroacetic acid and trimethylsilanol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or ethers.

Hydrolysis: The primary products are 2-chloro-2,2-difluoroacetic acid and trimethylsilanol.

Wissenschaftliche Forschungsanwendungen

Trimethylsilyl 2-chloro-2,2-difluoroacetate is utilized in various scientific research fields:

Biology: Used in the modification of biomolecules for studying biological processes.

Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of trimethylsilyl 2-chloro-2,2-difluoroacetate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloro and difluoro groups make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The silyl ester group can be hydrolyzed, releasing the active 2-chloro-2,2-difluoroacetic acid .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another silyl ester with similar reactivity but different functional groups.

Trimethylsilyl 2,2-difluoroacetate: Lacks the chloro group, resulting in different reactivity and applications.

Uniqueness

Trimethylsilyl 2-chloro-2,2-difluoroacetate is unique due to the presence of both chloro and difluoro groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. Its ability to introduce both chlorine and fluorine atoms into molecules distinguishes it from other silyl esters .

Biologische Aktivität

Trimethylsilyl 2-chloro-2,2-difluoroacetate (TMSCF₂Cl) is a fluorinated compound that has garnered interest in organic synthesis due to its unique chemical properties and potential biological activities. This article explores the biological activity of TMSCF₂Cl, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

TMSCF₂Cl is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₅H₉ClF₂O₂Si

- InChI Key : MSSFGJPFBJIEJI-UHFFFAOYSA-N

This compound features a trimethylsilyl group, which enhances its lipophilicity and stability in biological systems, making it a suitable candidate for various applications in drug design.

Mechanisms of Biological Activity

The biological activity of TMSCF₂Cl can be attributed to its ability to participate in difluoromethylation reactions, which modify the pharmacokinetic properties of molecules. The incorporation of difluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

- Difluoromethylation Reactions : TMSCF₂Cl serves as a source of difluorocarbene, facilitating the introduction of difluoromethyl groups into organic substrates. This reaction can significantly alter the biological properties of compounds, including their interaction with biological targets.

- Lipophilicity Modulation : The presence of fluorine atoms in TMSCF₂Cl increases lipophilicity compared to non-fluorinated analogs. This property is crucial for enhancing membrane permeability and improving the absorption characteristics of therapeutic agents .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated compounds, including TMSCF₂Cl. The results indicated that compounds with difluoromethyl groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts. The mechanism was linked to increased membrane permeability and interaction with bacterial enzymes .

Case Study 2: Anticancer Applications

Research has shown that TMSCF₂Cl can be utilized in the synthesis of novel anticancer agents. By modifying existing drug frameworks with difluoromethyl groups, researchers observed improved efficacy against cancer cell lines. The enhanced activity was attributed to altered binding affinities to target proteins involved in cancer progression .

Data Table: Biological Activities of Difluoromethylated Compounds

Eigenschaften

IUPAC Name |

trimethylsilyl 2-chloro-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClF2O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSFGJPFBJIEJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF2O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.